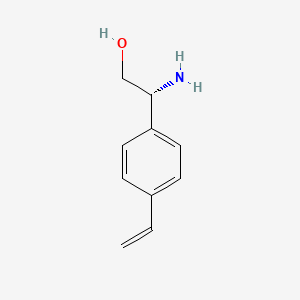
(R)-2-Amino-2-(4-vinylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-vinylphenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing ®-2-Amino-2-(4-vinylphenyl)ethanol involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 4-vinylacetophenone with a chiral borane reagent can yield the desired product with high enantiomeric purity.
-
Hydroamination: : Another method involves the hydroamination of styrene derivatives. This reaction can be catalyzed by transition metals such as palladium or rhodium, leading to the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-vinylphenyl)ethanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and enantiomeric excess. The choice of catalyst, solvent, and reaction conditions are critical for achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-2-Amino-2-(4-vinylphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The amino and hydroxyl groups can participate in substitution reactions. For example, the hydroxyl group can be replaced by halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-Vinylbenzaldehyde or 4-vinylacetophenone.
Reduction: 2-(4-Vinylphenyl)ethanol.
Substitution: 2-Amino-2-(4-vinylphenyl)ethyl chloride.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Amino-2-(4-vinylphenyl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-vinylphenyl)ethanol can be used to synthesize pharmaceutical intermediates. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry
In the materials science industry, this compound can be used to create polymers and other materials with specific properties. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of functionalized polymers.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(4-vinylphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-vinylphenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(4-methylphenyl)ethanol: A similar compound with a methyl group instead of a vinyl group.
2-Amino-2-(4-chlorophenyl)ethanol: A compound with a chlorine substituent on the aromatic ring.
Uniqueness
®-2-Amino-2-(4-vinylphenyl)ethanol is unique due to its chiral nature and the presence of a vinyl group. The vinyl group allows for additional chemical modifications and polymerization reactions, making it more versatile compared to similar compounds. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and other applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-ethenylphenyl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h2-6,10,12H,1,7,11H2/t10-/m0/s1 |
InChI Key |
LDOMNNDGSDFWMT-JTQLQIEISA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
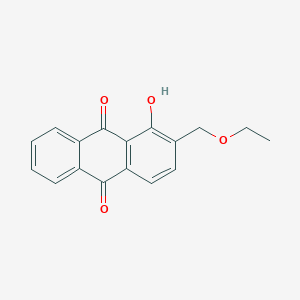
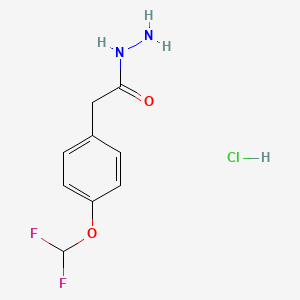
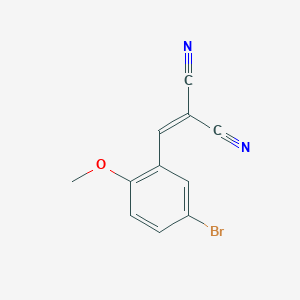
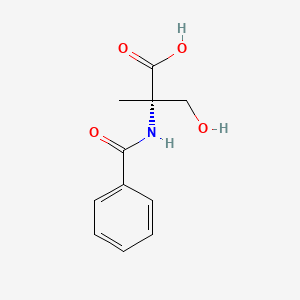
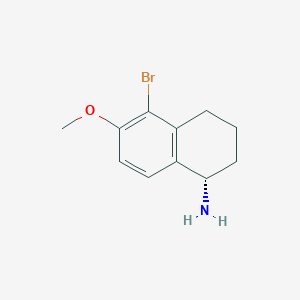
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)

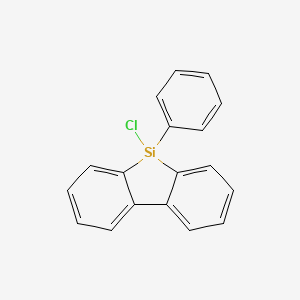
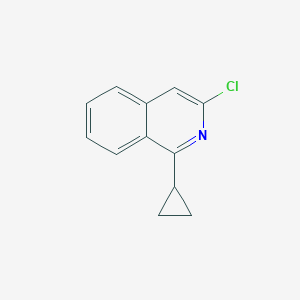
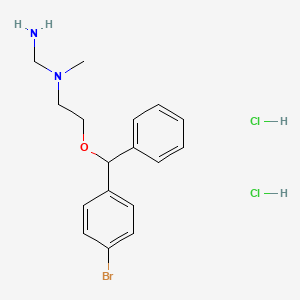
![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)

